molecular formula C10H13N3 B14684651 1-[(e)-Phenyldiazenyl]pyrrolidine CAS No. 36719-71-8

1-[(e)-Phenyldiazenyl]pyrrolidine

Cat. No.: B14684651
CAS No.: 36719-71-8
M. Wt: 175.23 g/mol
InChI Key: DRVHPVUGSNNFAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(E)-Phenyldiazenyl]pyrrolidine (CAS 36719-71-8) is a chemical compound with the molecular formula C10H13N3 and a molecular weight of 175.23 g/mol . This reagent features a pyrrolidine ring, a saturated scaffold highly valued in medicinal chemistry for its three-dimensional coverage and ability to influence the stereochemistry and physicochemical properties of a molecule . It serves as a versatile building block and precursor in organic synthesis and chemical research . Specifically, this and related aryltriazene compounds are used in metal-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, as stable precursors for aryl diazonium species . Furthermore, its structure lends itself to the synthesis of novel organic compounds with potential biological activities, contributing to the development of new pharmaceutical products . The compound has a boiling point of 262°C at 760 mmHg and a density of 1.11 g/cm³ . This product is intended for research purposes and is For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

36719-71-8

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

phenyl(pyrrolidin-1-yl)diazene

InChI

InChI=1S/C10H13N3/c1-2-6-10(7-3-1)11-12-13-8-4-5-9-13/h1-3,6-7H,4-5,8-9H2

InChI Key

DRVHPVUGSNNFAR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)N=NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Diazonium Salt Formation

The process begins with the diazotization of aniline under acidic conditions. A solution of aniline in hydrochloric acid (HCl, 2–4 M) is cooled to 0–5°C, followed by the gradual addition of sodium nitrite (NaNO₂). The exothermic reaction generates benzenediazonium chloride, which is stabilized at low temperatures to prevent decomposition.

$$
\text{C₆H₅NH₂ + NaNO₂ + HCl → C₆H₅N₂⁺Cl⁻ + NaCl + 2H₂O}
$$

Coupling with Pyrrolidine

The freshly prepared diazonium salt is coupled with pyrrolidine in an alkaline medium (pH 8–10), typically using sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). The reaction proceeds via electrophilic aromatic substitution, where the diazonium ion acts as an electrophile, and pyrrolidine’s lone pair on nitrogen facilitates bond formation.

$$
\text{C₆H₅N₂⁺Cl⁻ + C₄H₈NH → C₆H₅N=NC₄H₈N + HCl}
$$

Optimization Notes:

  • Temperature Control: Maintaining 0–5°C during diazotization prevents diazo group decomposition.
  • Stoichiometry: A 1:1.2 molar ratio of aniline to pyrrolidine maximizes yield while minimizing side products.
  • Workup: The crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Triazene Intermediate Pathway

Recent advancements have introduced triazene-based protocols, which enhance stability and safety compared to traditional diazonium salts.

Triazene Synthesis

1-Phenyltriazene is synthesized by reacting aniline with pyrrolidine in the presence of nitrous acid (HNO₂). This generates a stable triazene intermediate, which avoids the hazards associated with isolated diazonium salts.

$$
\text{C₆H₅NH₂ + HNO₂ + C₄H₈NH → C₆H₅N=NN(C₄H₈) + 2H₂O}
$$

Thermal or Acidic Decomposition

The triazene intermediate undergoes controlled decomposition under thermal (80–100°C) or acidic (HCl, H₂SO₄) conditions to yield this compound. This step ensures regioselectivity and minimizes byproducts like azoxy compounds.

Advantages:

  • Safety: Triazenes are less shock-sensitive than diazonium salts.
  • Yield Enhancement: Reported yields exceed 85% in optimized setups.

Radical-Initiated Mechanochemical Synthesis

Emerging methodologies explore solvent-free mechanochemical approaches using radical initiators. For instance, BTACP (1-(phenyldiazenyl)pyrrolidine) has been synthesized via ball milling with a triazene precursor and a radical initiator (e.g., AIBN).

Reaction Setup

A stoichiometric mixture of 1-phenyltriazene and pyrrolidine is milled with zirconia balls (5–10 mm diameter) at 30 Hz for 2–4 hours. The mechanical energy induces homolytic cleavage of the N–N bond, facilitating radical recombination.

Key Parameters

  • Catalyst-Free: Eliminates the need for acid or base catalysts.
  • Scalability: Demonstrated at gram-scale with 78–82% yield.

Comparative Analysis of Synthetic Methods

Parameter Diazotization-Coupling Triazene Pathway Mechanochemical
Yield (%) 65–75 80–88 75–82
Reaction Time 3–5 hours 4–6 hours 2–4 hours
Temperature 0–25°C 25–80°C Ambient
Purification Column Chromatography Recrystallization Filtration
Scalability Moderate High High
Safety Considerations Diazonium salt hazards Low toxicity Solvent-free

Mechanistic Insights and Side Reactions

Competing Pathways in Diazotization

  • Azo vs. Azoxy Byproducts: Elevated temperatures or prolonged reaction times favor azoxy compound formation via N-oxide intermediates.
  • pH Sensitivity: Alkaline conditions (pH >10) promote hydrolysis of the diazonium salt to phenol, reducing yield.

Triazene Decomposition Dynamics

  • Acid-Mediated Pathway: Protonation of the triazene’s terminal nitrogen triggers N₂ elimination, generating a nitrenium ion that couples with pyrrolidine.
  • Thermal Pathway: Homolytic cleavage produces phenyl and pyrrolidinyl radicals, which recombine to form the target compound.

Industrial and Environmental Considerations

Waste Management

  • Diazotization: Generates NaCl and water, requiring neutralization before disposal.
  • Triazene Methods: Produce minimal aqueous waste, aligning with green chemistry principles.

Cost Analysis

  • Diazonium Route: Low-cost reagents (NaNO₂, HCl) but higher safety infrastructure costs.
  • Mechanochemical: Reduced solvent use lowers operational expenses by ~40%.

Chemical Reactions Analysis

Types of Reactions: 1-[(e)-Phenyldiazenyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the diazo group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) or ferric chloride (FeCl3).

Major Products: The major products formed from these reactions include nitroso, nitro, and various substituted derivatives of this compound.

Scientific Research Applications

Unfortunately, the search results provided do not offer specific applications, comprehensive data tables, or well-documented case studies for the compound "1-[(e)-Phenyldiazenyl]pyrrolidine." However, the search results do provide some relevant information regarding the chemical's properties and synthesis.

Limited Information on this compound

  • Synthesis: One search result mentions the use of 1-(phenyldiazenyl)pyrrolidine in the iodine-catalyzed synthesis of 3-arylthioindoles .
  • Basic Information: PubChem provides the structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, and supplier lists for this compound .

Related Research Areas

While specific applications for this compound are lacking in the search results, some articles discuss related compounds and applications that may be relevant:

  • Antimicrobial and Antiviral Activities of Pyridine Compounds: Pyridine compounds, including those with heterocycles, have demonstrated antimicrobial and antiviral properties .
  • Pyrrolidine Derivatives as Mcl-1 Inhibitors: Pyrrolidine derivatives have been developed as potential anti-cancer treatments by targeting anti-apoptotic proteins .
  • Anticancer Activity of Azo Compounds: A review summarizes recent advances in the study of the anticancer activity of azo compounds .
  • Nucleophilicity of Pyrrolidine: One study investigates the nucleophilicity parameters of pyrrolidine in different solvent mixtures .

Additional Information

Mechanism of Action

The mechanism of action of 1-[(e)-Phenyldiazenyl]pyrrolidine involves its interaction with various molecular targets. The diazo group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

1-(Prop-1-en-2-yl)pyrrolidine

  • Structure : Contains a propenyl substituent on the pyrrolidine ring.
  • Application : Used in microwave-assisted tandem reactions to synthesize oxygen polycyclic compounds (e.g., benzo[1,3]cyclopropa[1,2-b]chromene-4,5-diones) .
  • Key Difference : Unlike 1-[(E)-Phenyldiazenyl]pyrrolidine, this compound lacks the diazenyl group, limiting its utility in redox or sulfur-transfer reactions.

1-[1-Oxo-9(3,4-Methylenedioxyphenyl)-2E,4E,8E-Nonatrienyl]-pyrrolidine

  • Structure : Features a conjugated trienyl group with a methylenedioxyphenyl moiety.
  • Biological Activity: Exhibits binding affinity to monoamine oxidase A (MAO-A), a target for antidepressant agents .
  • Comparison : While both compounds contain pyrrolidine, the diazenyl group in this compound enhances its reactivity in sulfur-based transformations, whereas the extended conjugated system in this analog prioritizes enzyme inhibition.

(E,E)-1-(2,4-Dodecadienoyl)-pyrrolidine

  • Structure: Acylated pyrrolidine with a dodecadienoyl chain.
  • Safety Profile : Evaluated using QSAR Toolbox for toxicity; requires read-across analysis due to structural complexity .
  • Contrast : The diazenyl group in this compound introduces radical reactivity, whereas the acyl chain in this compound may influence lipophilicity and metabolic stability.

Pyrrolidine Derivatives with Hydrazone Moieties

  • Examples : Hydrazone-based pyrrolidines (e.g., 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid).
  • Activities : Anticancer, antiviral, and anti-inflammatory properties due to enzyme inhibition or receptor modulation .
  • Comparison : The diazenyl group in this compound enables sulfur transfer, whereas hydrazone derivatives focus on bioactivity via hydrogen bonding and π-stacking interactions.

Psychoactive Pyrrolidine Analogs

  • Examples : 1-[1-(2-Thienyl)cyclohexyl]pyrrolidine (TCPy), a phencyclidine analog .
  • Contrast: TCPy acts as a dissociative anesthetic via NMDA receptor antagonism, while this compound is non-psychoactive and used in synthetic chemistry.

Physicochemical Properties

Compound logP McVol (ml/mol) Key Applications Source
This compound 2.607 205.51 Sulfenylation reactions
(E,E)-1-(2,4-Dodecadienoyl)-pyrrolidine -3.53 N/A Safety evaluation via QSAR
Piperine N/A N/A Natural alkaloid (65.4% in pepper)
  • logP: this compound exhibits moderate lipophilicity (logP = 2.607), favoring organic-phase reactions, while (E,E)-1-(2,4-dodecadienoyl)-pyrrolidine is more hydrophilic (logP = -3.53) .
  • Natural vs. Synthetic : Piperine, a structurally distinct pyrrolidine alkaloid, occurs naturally in high concentrations (65.4% in black pepper), whereas this compound is synthetic and present in trace amounts (0.97%) in similar matrices .

Q & A

Q. What are the recommended synthetic routes for 1-[(E)-Phenyldiazenyl]pyrrolidine, and how can reaction progress be monitored?

A validated method involves nucleophilic substitution or diazo-coupling reactions. For example, heating a mixture of pyrrolidine derivatives with diazonium salts in polar aprotic solvents (e.g., DMF) at 150°C under inert conditions, followed by TLC monitoring using ethyl acetate/hexane mobile phases to track intermediates . Post-reaction, extraction with ethyl acetate and washing with ammonium chloride solution can isolate the product. Yield optimization (~93%) has been achieved via controlled stoichiometry and reflux duration .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • 1H NMR : To confirm the E-configuration of the diazenyl group via coupling constants (e.g., δ 10.01 ppm for azomethine protons) and aromatic proton splitting patterns .
  • Elemental analysis : To validate purity (e.g., %N calculated vs. observed) .
  • UV-Vis spectroscopy : To assess electronic transitions linked to the diazenyl chromophore.

Q. What safety protocols are essential when handling this compound?

Follow institutional Chemical Hygiene Plans, including:

  • Use of fume hoods for volatile solvents (e.g., DMF).
  • Mandatory safety training with 100% pass rates on hazard exams (e.g., fire, toxicity) .
  • Proper disposal of diazonium intermediates, which may be explosive .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for this compound?

Employ factorial design to test variables like temperature, solvent polarity, and catalyst loading. For example:

  • Factors : Temperature (120–150°C), amine equivalents (1–1.5 equiv), reaction time (12–24 hrs).
  • Response metrics : Yield, purity (via HPLC).
    Statistical software (e.g., JMP, Minitab) can model interactions and identify optimal conditions, reducing trial-and-error approaches .

Q. How can computational methods elucidate the reaction mechanism of diazenyl group formation?

  • Quantum chemical calculations : Use Gaussian or ORCA to map transition states and activation energies for E/Z isomerization.
  • Reaction path sampling : ICReDD’s workflow integrates computed pathways (e.g., TS structures) with experimental validation via kinetic studies (e.g., Arrhenius plots) .

Q. How should researchers resolve contradictions in spectroscopic or reactivity data?

  • Cross-validation : Combine NMR, IR, and mass spectrometry to confirm structural assignments.
  • Kinetic profiling : Compare experimental rate constants (e.g., via stopped-flow spectroscopy) with computational predictions to identify anomalies .
  • Batch consistency checks : Use ANOVA to assess variability across synthetic batches .

Q. What strategies enable scalable synthesis while maintaining stereochemical integrity?

  • Continuous flow reactors : Minimize thermal degradation via precise temperature control.
  • Membrane separation : Purify intermediates using size-exclusion or affinity membranes to reduce byproducts .
  • In-situ monitoring : Implement PAT (Process Analytical Technology) tools like FTIR probes for real-time feedback .

Q. How can researchers balance mechanistic studies with applied goals (e.g., material science)?

Adopt a feedback loop framework :

Mechanistic insight : Use DFT calculations to predict substituent effects on diazenyl stability.

Applied testing : Screen derivatives for photoresponsive behavior (e.g., azobenzene-like isomerization in polymers).

Iterate : Refine synthetic routes based on structure-property relationships .

Data Management & Methodological Rigor

Q. What tools ensure robust data integrity for complex reaction datasets?

  • Electronic Lab Notebooks (ELNs) : Track raw data (e.g., NMR spectra) with timestamped entries.
  • Cheminformatics platforms : Use KNIME or Pipeline Pilot to automate data curation and metadata tagging .
  • Encryption protocols : Secure sensitive data (e.g., proprietary synthetic routes) with AES-256 standards .

How can researchers formulate hypothesis-driven questions for novel derivatives?

Apply the FINER framework :

  • Feasible : Assess resource availability (e.g., chiral catalysts).
  • Novel : Target unexplored substitutions (e.g., electron-withdrawing groups on the phenyl ring) .
  • Relevant : Align with broader goals (e.g., photocontrolled drug delivery systems) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.